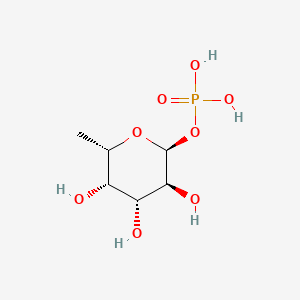
alpha-L-fucose 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-L-fucose 1-phosphate is a derivative of alpha-L-fucose, a six-carbon deoxy sugar. It plays a significant role in various biological processes, including the metabolism of fucose-containing glycans. This compound is a key intermediate in the biosynthesis and degradation of fucosylated oligosaccharides and glycoconjugates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-L-fucose 1-phosphate can be synthesized through enzymatic methods using alpha-L-fucosidases. These enzymes catalyze the hydrolysis of fucosides and the transfer of fucosyl residues, which can be employed for the synthesis of bioactive glycans . The reaction conditions typically involve the use of well-designed fucosidase mutants and proper reaction conditions to achieve efficient synthesis .
Industrial Production Methods
Industrial-scale production of this compound can be achieved through microbial cell factories and large-scale fermentation processes. These methods have been successfully applied to the synthesis of fucosylated compounds, including human milk oligosaccharides .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-L-fucose 1-phosphate undergoes various chemical reactions, including:
Oxidation: Conversion to fuculose-1-phosphate.
Reduction: Formation of fucitol.
Substitution: Formation of fucosylated glycans.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Enzymatic conditions are often employed for substitution reactions involving fucosylation .
Major Products
The major products formed from these reactions include fuculose-1-phosphate, fucitol, and various fucosylated glycans .
Wissenschaftliche Forschungsanwendungen
Alpha-L-fucose 1-phosphate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of fucosylated oligosaccharides and glycoconjugates.
Medicine: Involved in the development of therapeutic agents targeting fucosylation pathways.
Industry: Used in the production of bioactive glycans, including human milk oligosaccharides.
Wirkmechanismus
Alpha-L-fucose 1-phosphate exerts its effects through its involvement in the biosynthesis and degradation of fucosylated glycans. It acts as a substrate for various enzymes, including alpha-L-fucosidases, which catalyze the hydrolysis and transfer of fucosyl residues . The molecular targets and pathways involved include the fucosylation pathways and the regulation of gastrointestinal microbiota .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-fucopyranose: A structural derivative of alpha-L-fucose.
Fuculose-1-phosphate: An intermediate in the metabolism of fucose.
Fucitol: A reduced form of fucose.
Uniqueness
Alpha-L-fucose 1-phosphate is unique due to its role as a key intermediate in the biosynthesis and degradation of fucosylated glycans. Its involvement in various biological processes and its applications in scientific research make it a compound of significant interest .
Eigenschaften
Molekularformel |
C6H13O8P |
|---|---|
Molekulargewicht |
244.14 g/mol |
IUPAC-Name |
[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6-/m0/s1 |
InChI-Schlüssel |
PTVXQARCLQPGIR-KGJVWPDLSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OP(=O)(O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


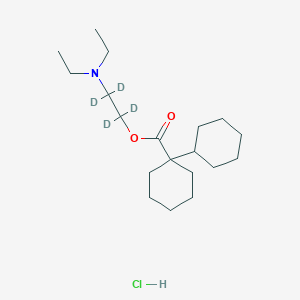
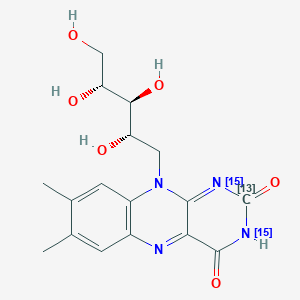

![1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13850285.png)

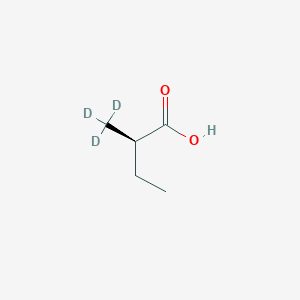
![tert-butyl N-[2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]carbamate](/img/structure/B13850299.png)
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)

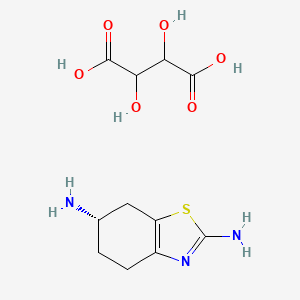



![5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13850347.png)
